molecular formula C12H12N2O2 B8348920 5-Methyl-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid

5-Methyl-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid

Cat. No. B8348920
M. Wt: 216.24 g/mol
InChI Key: YDXXGPGAEYXFRN-UHFFFAOYSA-N
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Patent
US09440982B2

Procedure details

The title compound was synthesized following the same general protocol as described for 5-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzoic acid in Example A1, using 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. ESI-MS (m/z): 217 [M+1]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:11]2[CH:12]=NN(C)C=2)=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].[CH3:17][N:18]1C(B2OC(C)(C)C(C)(C)O2)=C[CH:20]=[N:19]1>>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:11]2[N:19]([CH3:20])[N:18]=[CH:17][CH:12]=2)=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=C(C(=O)O)C1)C=1C=NN(C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=CC=C1B1OC(C(O1)(C)C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC(=C(C(=O)O)C1)C1=CC=NN1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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